molecular formula C9H10O3 B154159 2-(Acetoxymethyl)phenol CAS No. 6161-96-2

2-(Acetoxymethyl)phenol

Cat. No. B154159
CAS RN: 6161-96-2
M. Wt: 166.17 g/mol
InChI Key: LDPXUTOXMVCPSC-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)phenol is a phenolic compound with the molecular formula C9H10O3 and a molecular weight of 166.17400 . It is also known by several synonyms such as o-acetoxymethylphenol, 2-Acetoxymethylphenol, 2-acetyl salicylate, 2-hydroxybenzyl acetate, 2-acetoxymethylphenol, 2-hyrdoxybenzyl acetate, and o-hydroxybenzyl acetate .


Molecular Structure Analysis

Phenolic compounds, including 2-(Acetoxymethyl)phenol, possess one or more aromatic rings with one or more hydroxyl groups . They are broadly distributed in the plant kingdom and are the most abundant secondary metabolites of plants, with more than 8,000 phenolic structures currently known .


Chemical Reactions Analysis

Phenols, including 2-(Acetoxymethyl)phenol, are highly reactive substrates for electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Fluorogenic Acetoxymethyl Ethers in Biological Science

2-(Acetoxymethyl)phenol derivatives are instrumental in biological sciences, particularly as fluorogenic acetoxymethyl ethers. These compounds are used in imaging biochemical and biological systems due to their desirable properties like low background fluorescence, high chemical stability, and high enzymatic reactivity. This makes them suitable for use in phenolic fluorophores such as fluorescein and Tokyo Green (Lavis, Tzu-Yuan Chao, & Raines, 2011).

Synthesis of Glycosides and Benzopyrans

2-(Acetoxymethyl)phenol derivatives are used in the synthesis of 2-C-methylene glycosides and carbohydrate-derived pyrano[2,3-b][1]benzopyrans. These compounds are synthesized via InCl3 catalyzed stereoselective Ferrier rearrangement, showcasing their versatility in organic synthesis and potential pharmaceutical applications (Ghosh, Chakraborty, Maiti, & Puranik, 2005).

Anaerobic Ether Cleavage

Research has shown that 2-Phenoxyethanol, closely related to 2-(Acetoxymethyl)phenol, undergoes anaerobic ether cleavage. This process, facilitated by certain bacteria, results in the formation of phenol and acetate, highlighting the compound's role in environmental biotransformation and potential applications in bioremediation (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).

Benzene Hydroxylation to Phenol

2-(Acetoxymethyl)phenol analogs play a critical role in catalytic processes like the hydroxylation of benzene to phenol. This is crucial in green chemistry and industrial applications, as it meets the increasing requirements for phenol with environmentally friendly methods. The studies explore various methods and mechanisms for this transformation, emphasizing the compound's role in innovative chemical processes (Xu, Liu, Yang, Li, & Hu, 2012).

Synthesis of Phenol Derivatives

2-(Acetoxymethyl)phenol derivatives are also important in the synthesis of phenol derivatives through palladium-catalyzed direct acetoxylation and arylation. These derivatives are significant due to their antimycobacterial and herbicidal activities, demonstrating the compound's application in developing pharmaceuticals and agrochemicals (Gu, Chen, & Chen, 2009).

Safety And Hazards

Phenol, a related compound, is a hazardous material in terms of toxicity and corrosivity, but it can be distributed and handled safely provided that appropriate precautions are observed . The transport of phenol in bulk is subject to strict regulations within most countries .

properties

IUPAC Name

(2-hydroxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXUTOXMVCPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetoxymethyl)phenol

Synthesis routes and methods

Procedure details

2-Hydroxybenzyl alcohol (1.0 g) was dissolved in methylene chloride (20 ml), the solution was slowly added dropwise with pyridine (0.65 ml) and acetyl chloride (0.57 ml) under ice cooling, and the mixture was stirred for 30 minutes. The reaction mixture was added with saturated aqueous ammonium chloride, the mixture was extracted with chloroform, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain the title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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